4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride to yield the target compound. This process has been explored for creating compounds with potential therapeutic applications for diseases such as Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS spectral techniques, alongside CHN analysis data. These techniques provide detailed information about the compound's molecular framework and functional groups (Abbasi et al., 2019).
Chemical Reactions and Properties
This compound can undergo further chemical reactions with different alkyl/aralkyl halides to afford a range of derivatives. These derivatives have been evaluated for their potential inhibitory effects against enzymes like acetylcholinesterase and α-glucosidase, showing moderate inhibitory potential which suggests a basis for their therapeutic applications (Abbasi et al., 2019).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, are crucial for its application in drug formulation and delivery. However, specific studies focusing on these physical properties were not found in the current search, indicating a gap in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are integral to understanding the compound's potential as a therapeutic agent. The inhibitory activities against specific enzymes suggest interactions at the molecular level that could be leveraged in drug design (Abbasi et al., 2019).
Future Directions
The future directions for this compound could involve further exploration of its antibacterial potential, given its promising results in biofilm inhibition studies against Escherichia coli and Bacillus subtilis . Additionally, further studies could be conducted to explore its potential as an inhibitor of other enzymes, given the known properties of sulfonamides .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It has shown significant antibacterial activity against these strains .
Mode of Action
The compound works by inhibiting the growth and multiplication of bacteria. Sulfonamides, a group to which this compound belongs, are known to block the foliate synthetase enzyme, thus impeding folic acid synthesis in bacteria . This results in the inhibition of bacterial growth and multiplication without killing them .
Biochemical Pathways
The affected biochemical pathway is the synthesis of folic acid in bacteria. By inhibiting the foliate synthetase enzyme, the compound blocks folic acid synthesis, which is crucial for the production of purines in bacteria . This disruption in the biochemical pathway leads to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties contribute to the bioavailability of the compound.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, specifically against E. coli and B. subtilis . It has shown significant antibacterial activity, with 60.04% bacterial biofilm growth inhibition against both strains .
properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-10-1-4-12(5-2-10)21(17,18)16-11-3-6-13-14(9-11)20-8-7-19-13/h1-6,9,16H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCKOTCJAPNLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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